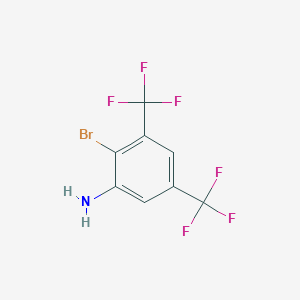

2-Bromo-3,5-bis(trifluoromethyl)aniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWWJFXUVIYKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401758 | |

| Record name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174824-16-9 | |

| Record name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174824-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 2 Bromo 3,5 Bis Trifluoromethyl Aniline

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The electron-deficient nature of the aromatic ring in 2-bromo-3,5-bis(trifluoromethyl)aniline enhances its susceptibility to nucleophilic aromatic substitution (SNAr). In these reactions, the bromine atom acts as a leaving group, allowing for the introduction of various nucleophiles onto the benzene (B151609) ring.

The bromine atom can be displaced by oxygen-based nucleophiles. While specific examples involving methoxide with this compound are not extensively detailed in the provided results, the principles of SNAr reactions on highly electron-deficient aromatic rings suggest that such transformations are feasible. Generally, an electron-withdrawing group ortho or para to the leaving group is required to stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.

The bromine atom is susceptible to substitution by various nitrogen-based nucleophiles. This reactivity is a key step in synthesizing more complex nitrogen-containing compounds. For instance, in palladium-catalyzed C-N coupling reactions, various fluoroalkylamines can be coupled with aryl bromides. nih.gov Although these are coupling reactions, the underlying principle of forming a C-N bond by displacing a bromide highlights the potential for nucleophilic attack by nitrogen-containing species. The strong electron-withdrawing nature of the trifluoromethyl groups on the aniline (B41778) ring facilitates such reactions.

Coupling Reactions Involving this compound

The carbon-bromine bond in this compound serves as an effective handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds.

Palladium-catalyzed reactions are among the most powerful methods for forming C-C bonds in modern organic synthesis. This compound is an excellent substrate for these transformations due to the reactivity of the C-Br bond.

The Suzuki-Miyaura coupling reaction is a cornerstone of biaryl synthesis, valued for its mild conditions and high functional group tolerance. tcichemicals.comgre.ac.uk This reaction pairs an organohalide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base to form a new C-C bond. tcichemicals.comnih.gov Biaryl structures are significant as they form the core of many functional materials and biologically active compounds. tcichemicals.comgre.ac.uk

This compound can be effectively utilized in Suzuki-Miyaura reactions to produce a range of substituted biaryl compounds. The general reactivity order for aryl halides in these couplings is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| (Fluoroarene)tricarbonylchromium(0) complexes | Arylboronic acid | Pd2(dba)3 / PMe3 | Cs2CO3 | DME | Up to 87% rsc.org |

This table represents general conditions and outcomes for Suzuki-Miyaura reactions involving similar substrates, illustrating the reaction's utility.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings can utilize aryl bromides like this compound. These methods expand the range of accessible molecular structures.

Stille Coupling : This reaction couples the organohalide with an organostannane reagent. For related fluoroarene complexes, Stille reactions have been shown to be effective, producing styrene derivatives. rsc.org

Heck Coupling : This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a base. The strong electron-withdrawing groups on the aniline ring can facilitate this type of transformation.

The development of new phosphine ligands and palladium pre-catalysts continues to improve the efficiency and scope of these reactions, allowing for the coupling of increasingly complex and functionalized substrates. nih.govrsc.org

Copper-Mediated Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. While palladium-catalyzed reactions like the Buchwald-Hartwig amination are common for forming C-N bonds with aryl halides, the analogous copper-catalyzed reactions, often referred to as Ullmann or Goldberg reactions, are also of significant utility. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium counterparts but are effective for coupling aryl halides with amines, alcohols, and thiols. wikipedia.org

The high degree of electron deficiency in the aromatic ring of this compound, caused by the two trifluoromethyl groups, makes the bromine atom a suitable substrate for such nucleophilic coupling reactions. In a reaction analogous to the Goldberg reaction, this compound can be coupled with various primary or secondary amines in the presence of a copper catalyst to form diarylamine or N-alkyl-N-arylamine products. A typical catalytic system involves a copper(I) source, such as CuI, often in the presence of a ligand like phenanthroline, and a base to facilitate the reaction. wikipedia.org

For instance, the copper-catalyzed amination of the structurally similar 1-iodo-2,4,6-tris(trifluoromethyl)benzene with sodium azide provides a pertinent example of this type of transformation, yielding the corresponding aryl azide. researchgate.net

Table 1: Representative Copper-Mediated C-N Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Primary/Secondary Amine (R¹R²NH) | CuI, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | N-(Aryl)-R¹R²-amine |

This table represents a generalized Ullmann-type C-N coupling reaction based on established methodologies for electron-deficient aryl halides.

Transformations of the Amino Group

The amino group of this compound exhibits reactivity characteristic of aromatic amines, although it is significantly modulated by the electronic effects of the trifluoromethyl groups.

Diazotization Reactions

Primary aromatic amines can be converted to diazonium salts through reaction with nitrous acid, a process known as diazotization. These diazonium salts are highly valuable synthetic intermediates, serving as precursors to a wide array of functional groups via subsequent reactions (e.g., Sandmeyer reactions). The diazotization of this compound would involve treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). acs.org

However, the presence of two potent electron-withdrawing trifluoromethyl groups reduces the basicity of the amino group, making the initial N-nitrosation step of the diazotization process more challenging compared to electron-rich anilines. The resulting diazonium salt is also destabilized by the adjacent electron-withdrawing substituents. Despite these challenges, diazotization of anilines bearing multiple electron-withdrawing groups can be achieved and is a key step in the synthesis of various substituted aromatics. nih.govgoogle.com The resulting diazonium salt of this compound can then be used in subsequent displacement reactions.

Acylation and Amidation Reactions

The amino group of this compound can undergo acylation to form the corresponding amides. This reaction typically involves treatment with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. For example, reaction with acetic anhydride would yield N-(2-Bromo-3,5-bis(trifluoromethyl)phenyl)acetamide.

The nucleophilicity of the aniline's amino group is diminished by the electron-withdrawing trifluoromethyl groups, which can slow the rate of acylation. Nevertheless, these reactions are generally high-yielding. A patent for the preparation of 3-bromo-5-trifluoromethylaniline describes the acetylation of the related compound 4-bromo-2-trifluoromethylaniline with acetic anhydride as a key step, demonstrating the feasibility of this transformation on similarly substituted rings. google.com

Table 2: Representative Acylation Reaction

| Reactant | Acylating Agent | Conditions | Product |

| This compound | Acetic Anhydride | Base (e.g., Pyridine), 50-100 °C | N-(2-Bromo-3,5-bis(trifluoromethyl)phenyl)acetamide |

This table illustrates a typical acylation reaction based on procedures for structurally similar trifluoromethyl-substituted anilines. google.com

Alkylation Reactions (e.g., N-alkylation)

N-alkylation of this compound can be achieved by reaction with alkyl halides. The reaction proceeds via nucleophilic attack of the nitrogen atom on the alkyl halide, leading to the formation of secondary and tertiary amines. As with other nucleophilic reactions of the amino group, the rate of N-alkylation is reduced due to the decreased electron density on the nitrogen atom. Strong bases are often employed to deprotonate the amine, generating a more potent nucleophile.

For example, N-methylation can be accomplished using a methylating agent like methyl iodide in the presence of a suitable base. Studies on the methylation of poorly reactive arylamines have shown that solid inorganic bases like lithium nitride in DMF can effectively promote the reaction at room temperature. nih.gov The synthesis of related compounds such as 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline has been well-documented, confirming that N-alkylation is a viable transformation for these types of substrates. orgsyn.org

Reactivity of the Trifluoromethyl Groups in this compound

Stability and Electronic Influence of -CF₃ Groups on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is characterized by its exceptional stability and profound electronic influence on the aromatic ring to which it is attached. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF₃ group highly resistant to chemical and metabolic degradation.

The primary electronic effect of the -CF₃ group is its powerful electron-withdrawing nature, which operates through a combination of the strong inductive effect of the three fluorine atoms and, to a lesser extent, hyperconjugation. This strong inductive pull significantly decreases the electron density of the aromatic ring. In this compound, the presence of two such groups has several key consequences for the molecule's reactivity:

Reduced Basicity of the Amino Group: The electron-withdrawing -CF₃ groups pull electron density away from the nitrogen atom of the amino group, reducing its ability to donate its lone pair of electrons to a proton. This makes the aniline significantly less basic than aniline itself.

Deactivation of the Aromatic Ring: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution: While the bromine atom is the most likely site for nucleophilic substitution via coupling reactions, the strong deactivation of the ring by the -CF₃ groups could potentially facilitate nucleophilic aromatic substitution (SₙAr) of other leaving groups if present under the right conditions.

Increased Acidity of N-H Protons: The inductive effect of the -CF₃ groups stabilizes the conjugate base (anion) that would form upon deprotonation of the amino group. This increases the acidity of the N-H protons compared to those in unsubstituted aniline, facilitating reactions that require initial deprotonation of the amine.

The trifluoromethoxy group (-OCF₃) is another fluorinated substituent with strong electron-withdrawing properties, and its effects on aromatic reactivity are often compared to those of the -CF₃ group. beilstein-journals.org The stability and defined electronic influence of trifluoromethyl groups make them critical substituents in the design of specialty chemicals and materials.

Oxidation and Reduction Chemistry of this compound

Oxidation: The amino group of anilines is susceptible to oxidation. For anilines bearing electron-withdrawing groups, oxidation can lead to the formation of various products depending on the oxidant and reaction conditions. The oxidation of substituted anilines can yield azoxybenzenes or nitrobenzenes. For instance, oxidation with hydrogen peroxide in the presence of a suitable catalyst can facilitate this transformation. acs.org Furthermore, low-temperature oxidation with reagents like phenyliodine(III) diacetate (PIDA) can generate electrophilic N-aryl nitrenoid intermediates from 2-substituted anilines. organic-chemistry.org In the case of this compound, its oxidation would likely require a potent oxidizing agent due to the deactivating effect of the substituents on the aniline nitrogen. The potential products could include the corresponding nitroso, nitro, or azoxy compounds.

Reduction: The aniline functional group is already in a reduced state. Further reduction of the aromatic ring would necessitate harsh conditions, such as high-pressure catalytic hydrogenation, which would likely also lead to the removal of the bromine substituent (hydrodebromination). The trifluoromethyl groups are highly resistant to chemical reduction. Therefore, significant reduction of this compound is not a commonly employed transformation. In the context of related compounds, the reduction of a nitro group to an aniline is a fundamental transformation, often achieved with reagents like iron in acidic media or through catalytic hydrogenation. researchgate.netwikipedia.orgyoutube.com However, since the target molecule is already an aniline, these methods are not directly applicable for further reduction.

Table 2: Predicted Oxidation and Reduction Behavior

| Reaction Type | Reagents and Conditions | Predicted Outcome for this compound |

| Oxidation of the Amino Group | Strong oxidizing agents (e.g., H₂O₂, PIDA) | Formation of the corresponding nitroso, nitro, or azoxy derivatives is plausible. acs.orgorganic-chemistry.org |

| Reduction of the Aromatic Ring | High-pressure catalytic hydrogenation | Possible, but would likely also result in the loss of the bromine substituent. |

| Reduction of Trifluoromethyl Groups | Standard reducing agents | Highly unlikely due to the stability of the C-F bonds. |

Derivatization and Structural Analogs of 2 Bromo 3,5 Bis Trifluoromethyl Aniline

Synthesis of Substituted Salicylanilides Derived from 2-Bromo-3,5-bis(trifluoromethyl)aniline

The synthesis of salicylanilide (B1680751) derivatives often involves the condensation of a salicylic (B10762653) acid derivative with an appropriate aniline (B41778). While direct synthesis examples starting from this compound are not extensively detailed in the provided research, the general synthetic pathway can be inferred. Typically, this would involve the reaction of this compound with a salicylic acid derivative, often activated as an acid chloride or ester, to form the corresponding amide linkage. The reaction conditions can be varied, including the use of microwave irradiation, which has been shown to be an eco-friendly method with high yields for producing similar chloro-substituted salicylanilide derivatives. mdpi.com The resulting N-(2-bromo-3,5-bis(trifluoromethyl)phenyl)salicylamides would be valuable compounds for further chemical exploration and biological screening.

Preparation of Pyrazole (B372694) Derivatives with 3,5-bis(trifluoromethyl)phenyl Moieties

A significant application of anilines, including by extension this compound, is in the synthesis of heterocyclic compounds such as pyrazoles. Research has detailed the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, which have shown potent activity as growth inhibitors of drug-resistant bacteria. mdpi.comnih.govrti.org The general synthetic approach involves a multi-step process. nih.gov Initially, 3',5'-bis(trifluoromethyl)acetophenone (B56603) reacts with 4-hydrazinobenzoic acid to form a hydrazone intermediate. nih.gov This intermediate then undergoes a reaction with the Vilsmeier-Haack reagent to yield a pyrazole aldehyde. nih.gov Finally, reductive amination of this aldehyde with various aniline derivatives produces the target 3,5-bis(trifluoromethyl)phenyl substituted pyrazole-derived anilines. mdpi.comnih.gov This synthetic route is robust, allowing for a variety of substituents on the aniline moiety without significantly affecting the yield or purity of the final products. nih.gov

The following table summarizes the key steps in the synthesis of these pyrazole derivatives:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3',5'-bis(trifluoromethyl)acetophenone, 4-hydrazinobenzoic acid | Anhydrous ethanol, reflux | Hydrazone intermediate |

| 2 | Hydrazone intermediate | Vilsmeier-Haack reagent (e.g., POCl3, DMF) | Pyrazole aldehyde |

| 3 | Pyrazole aldehyde, Aniline derivative | Toluene, Dean-Stark condenser (for imine formation); then NaBH4, Methanol (for reduction) | 3,5-bis(trifluoromethyl)phenyl substituted pyrazole-derived aniline |

Chiral Derivatives and Enantioselective Transformations

The development of chiral derivatives from this compound is an area of significant interest, particularly for applications in pharmaceuticals and materials science. The presence of the trifluoromethyl group can profoundly influence the biological activity and conformational properties of a molecule. nih.govacs.org The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing chiral α-trifluoromethyl amines. nih.gov This transformation can be achieved through methods such as hydrogenation or transfer hydrogenation. nih.gov

Another approach to creating chiral centers is through the enantioselective synthesis of α-trifluoromethyl alcohols and ethers. researchgate.net This can be accomplished via stereoconvergent Hiyama cross-couplings of bisfunctionalized electrophiles, which bear both a trifluoromethyl group and another functional group. researchgate.net While these methods are general, they provide a clear pathway for the enantioselective synthesis of chiral derivatives that could incorporate the 2-bromo-3,5-bis(trifluoromethyl)phenyl moiety.

Analogs with Alternative Halogen Substituents (e.g., Chloro, Iodo)

The chemical properties and reactivity of this compound can be modulated by replacing the bromine atom with other halogens, such as chlorine or iodine. These analogs are valuable for structure-activity relationship studies. For instance, 2-chloro- and 2-iodo-3,5-bis(trifluoromethyl)aniline would exhibit different reactivity profiles in cross-coupling reactions and may lead to derivatives with altered biological activities. The synthesis of such analogs would typically follow similar synthetic routes to the parent compound, with the variation being the choice of halogenating agent during the synthesis.

Positional isomers also represent an important class of analogs. For example, 4-bromo-3,5-bis(trifluoromethyl)aniline, where the bromine atom is para to the amino group, would have different electronic and steric properties compared to the 2-bromo isomer. chemicalbook.com

Structure-Reactivity Correlations in this compound Derivatives

The derivatives of this compound, particularly the pyrazole derivatives, have been the subject of structure-activity relationship studies. Research has shown that the nature of the substituents on the aniline ring significantly impacts the antimicrobial activity of these compounds. nih.gov

For example, in a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, it was observed that:

Hydrophobicity: Hydrophobic substituents on the phenyl ring of the aniline moiety tend to increase the antimicrobial activity. nih.gov

Halogenation: Chloro-substitution on the aniline ring resulted in a compound with better activity than the fluoro derivatives. Bromo-substituted derivatives were also found to be potent antimicrobial agents. nih.gov A 4-bromo-3-chloro-aniline-substituted pyrazole derivative was particularly effective, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against certain strains of S. aureus. nih.gov

Polar Groups: The introduction of a carboxylic acid functional group on the aniline moiety eliminated the antimicrobial activity of the resultant compounds. nih.gov

These findings highlight the delicate interplay between the structural features of the aniline-derived portion of the molecule and its biological function. The following table provides a summary of the observed structure-activity relationships for some pyrazole derivatives.

| Aniline Substituent | General Observation on Antimicrobial Activity |

| Phenyl | Moderate activity nih.gov |

| Alkyl (e.g., 4-Isopropyl) | Increased activity nih.gov |

| Methoxy | Decreased potency nih.gov |

| Phenoxy | Potent activity nih.gov |

| Halogens (F, Cl, Br) | Good to potent activity, with Cl and Br being particularly effective nih.gov |

| Carboxylic acid | Elimination of activity nih.gov |

This systematic variation of the aniline component provides valuable insights for the rational design of new and more effective antimicrobial agents based on the 3,5-bis(trifluoromethyl)phenyl pyrazole scaffold.

Spectroscopic and Analytical Methodologies for Research on 2 Bromo 3,5 Bis Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-3,5-bis(trifluoromethyl)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum shows distinct signals for the amine (-NH₂) protons and the aromatic protons. In a chloroform-d (B32938) (CDCl₃) solvent, the amine protons typically appear as a broad singlet, while the two aromatic protons appear as distinct signals due to their unique electronic environments. rsc.orgrsc.org Experimental data recorded at 600 MHz shows the aromatic protons as doublets at δ 7.28 (J = 1.6 Hz) and δ 7.14 (J = 1.8 Hz), with the amine protons appearing as a singlet at δ 4.60. rsc.org The small coupling constants are characteristic of a meta-relationship between the protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is characterized by signals for the six aromatic carbons and the two carbons of the trifluoromethyl groups. Carbons directly bonded to fluorine atoms exhibit splitting (coupling) in the ¹³C NMR spectrum, a key diagnostic feature. For example, the carbons of the CF₃ groups appear as quartets due to coupling with the three fluorine atoms. rsc.org Similarly, the aromatic carbons to which the CF₃ groups are attached (C3 and C5) also show quartet splitting with a J-coupling constant of approximately 33.5 Hz. rsc.org

¹⁹F NMR: Given the presence of two trifluoromethyl (CF₃) groups, fluorine-19 NMR is a particularly sensitive and informative technique. The two CF₃ groups are chemically non-equivalent due to the ortho-bromo substituent, resulting in two distinct signals in the ¹⁹F NMR spectrum. Experimental data shows these signals appearing as singlets at δ -63.06 ppm and δ -63.30 ppm when measured in CDCl₃. rsc.org Another study reports similar values at δ -64.62 ppm and -64.89 ppm. rsc.org The chemical shifts are characteristic for CF₃ groups attached to an aromatic ring.

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.28 | Doublet (d) | 1.6 | Aromatic C-H |

| ¹H | 7.14 | Doublet (d) | 1.8 | Aromatic C-H |

| ¹H | 4.60 | Singlet (s) | - | -NH₂ |

| ¹⁹F | -63.06 | Singlet (s) | - | -CF₃ |

| ¹⁹F | -63.30 | Singlet (s) | - | -CF₃ |

Note: Data sourced from studies using deuterated chloroform (B151607) as a solvent. rsc.orgrsc.org ¹³C NMR data is complex and involves multiple quartets and multiplets. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. While specific, complete spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its structure.

N-H Stretching: The primary amine (-NH₂) group will give rise to two characteristic sharp bands in the region of 3400-3500 cm⁻¹ in the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations.

C-F Stretching: The trifluoromethyl groups are strong absorbers in the IR spectrum, typically showing intense, multiple bands in the 1100-1350 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3450 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3350 - 3400 | Medium |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | Strong, Multiple Bands |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Bromoalkane | C-Br Stretch | 500 - 650 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₈H₄BrF₆N. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition. The calculated exact masses for the molecular ion [M]⁺ are 307.9509 and 309.9489. rsc.org This pair of signals is a hallmark of a monobrominated compound, reflecting the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), and would appear as an M+ and M+2 peak of approximately 1:1 intensity.

Upon ionization, the molecule can undergo fragmentation. Plausible fragmentation pathways include:

Loss of a bromine atom: [M - Br]⁺

Loss of a trifluoromethyl group: [M - CF₃]⁺

Cleavage of the C-N bond.

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and potential isomers, thereby ensuring the purity of the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds. For an aniline (B41778) derivative like this, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector is commonly used for detection, as the aromatic ring provides strong chromophores. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they are ionized and detected by the mass spectrometer, providing both retention time data for quantification and mass spectra for identification. This method is highly effective for separating isomers and identifying trace impurities. Although specific methods for this compound are not detailed in the literature, GC-MS is a standard method for analyzing aniline derivatives.

X-ray Crystallography for Solid-State Structural Investigations

As of now, a crystal structure for this compound has not been reported in publicly accessible databases. However, if a suitable single crystal were obtained, this analysis would reveal:

The planarity of the benzene (B151609) ring.

The precise bond lengths of C-Br, C-N, C-C, and C-F bonds.

The bond angles within the aromatic ring and involving the substituents.

The conformation of the amine and trifluoromethyl groups relative to the ring.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group or halogen bonding involving the bromine atom, which govern the solid-state packing.

Studies on structurally similar compounds, such as certain iridium complexes bearing di-CF₃-functionalized benzoimidazol-2-ylidenes, have utilized X-ray crystallography to confirm coordination arrangements and steric interactions, highlighting the power of this technique in understanding molecular geometry. rsc.orgrsc.org

Computational Chemistry and Theoretical Studies of 2 Bromo 3,5 Bis Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting the electronic structure and reactivity of organic molecules. For substituted anilines, methods like B3LYP and B3PW91 with basis sets such as 6-31G** and 6-311++G** are commonly used to achieve a balance between computational cost and accuracy. researchgate.net

These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For 2-Bromo-3,5-bis(trifluoromethyl)aniline, the presence of three strongly electron-withdrawing groups (one bromine and two trifluoromethyl groups) is expected to significantly lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted aniline (B41778). The HOMO is likely localized on the aniline ring and the amino group, while the LUMO may be distributed over the aromatic system with contributions from the electronegative substituents. The large HOMO-LUMO gap anticipated for this molecule would suggest high stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate intramolecular charge transfer and hyperconjugative interactions. researchgate.net For this molecule, NBO analysis would likely reveal significant delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the aromatic ring and the substituents.

To illustrate the impact of such substituents, the following table presents data from computational studies on related trifluoromethyl-substituted compounds.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-(trifluoromethyl)aniline | B3LYP/6-311++G | -5.98 | -0.87 | 5.11 |

| 3-(trifluoromethyl)aniline | B3LYP/6-311++G | -6.12 | -0.95 | 5.17 |

| 3,5-Bis(trifluoromethyl) phenylboronic acid | B3LYP/6-311G(d,p) | -0.357 | -0.192 | 0.165 |

Note: Data is for illustrative purposes from studies on related molecules and not directly for this compound. researchgate.netijltet.org

Molecular Modeling of Conformational Preferences

Molecular mechanics and DFT calculations are standard methods for exploring the potential energy surface and identifying stable conformers. nih.gov For this compound, conformational analysis would likely focus on the rotation of the amino group and the trifluoromethyl groups. The presence of the ortho-bromine atom is expected to create significant steric hindrance, which may force the amino group to be slightly out of the plane of the benzene (B151609) ring. Intramolecular hydrogen bonding between the amino hydrogens and the fluorine atoms of the trifluoromethyl group is also a possibility that would be investigated.

Prediction of Spectroscopic Parameters

Computational chemistry is a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of molecules. researchgate.net The calculated harmonic frequencies are often scaled to better match experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, theoretical calculations would help in assigning the characteristic vibrational modes, such as the N-H stretching of the amino group, the C-Br stretching, and the various C-F stretching and bending modes of the trifluoromethyl groups.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net The predicted chemical shifts for this compound would be influenced by the strong electron-withdrawing effects of the substituents, leading to downfield shifts for the aromatic protons and carbons.

The following table shows a comparison of calculated and experimental vibrational frequencies for a related substituted aniline, demonstrating the accuracy of these predictive methods.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| NH₂ stretching | 3450 | 3455 |

| Aromatic C-H stretching | 3050 | 3058 |

| C-F stretching | 1320 | 1325 |

| C-Br stretching | 650 | 655 |

Note: This is a representative table based on typical results for substituted anilines and does not represent actual data for this compound.

Analysis of Steric and Electronic Effects of Substituents (Bromine, Trifluoromethyl)

The bromine and trifluoromethyl substituents have profound steric and electronic effects on the this compound molecule.

Electronic Effects: Both bromine and the trifluoromethyl group are strongly electron-withdrawing primarily through the inductive effect (-I effect). The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive withdrawal of electron density from the aniline ring deactivates it towards electrophilic substitution and decreases the basicity of the amino group. The lone pair on the bromine atom can theoretically exert a +M (mesomeric) effect, but for halogens, the -I effect typically dominates. The cumulative effect of these three substituents makes the aromatic ring electron-deficient.

Advanced Applications and Emerging Research Directions

2-Bromo-3,5-bis(trifluoromethyl)aniline as a Building Block in Complex Chemical Syntheses

The strategic placement of three distinct functional groups—an amine, a bromine atom, and two trifluoromethyl substituents—on the aromatic ring makes this compound a highly sought-after precursor in multi-step synthetic sequences. Each functional group offers a handle for specific chemical transformations, allowing for controlled and sequential derivatization.

In the field of medicinal chemistry, the incorporation of trifluoromethyl groups is a widely used strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound serves as a key starting material for introducing this trifluoromethylated phenyl moiety into larger, more complex molecules. The bromine atom acts as a versatile functional group, often utilized as an effective leaving group in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

One notable application is its use in the synthesis of 3,5-bis(trifluoromethyl)-salicylic acid, a biologically significant intermediate. tandfonline.com The synthesis involves a sequence of reactions starting with the diazotization of the aniline (B41778) group, showcasing the compound's utility in constructing molecules with potential therapeutic value. Patent literature frequently cites the compound as a crucial intermediate in the development of therapeutic agents, particularly for targeting viral diseases and other conditions that require specialized molecular frameworks. The presence of the trifluoromethyl groups has been shown to significantly influence the reactivity of the molecule, often necessitating modified reaction conditions or specialized catalysts to achieve desired outcomes.

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Intermediate | Synthetic Transformation | Potential Therapeutic Area |

|---|---|---|

| 3,5-bis(trifluoromethyl)-salicylic acid | Diazotization/iodination, methoxide displacement, carboxylation | Biologically important intermediate tandfonline.com |

| Novel pyrazole (B372694) derivatives | Multi-step synthesis | Antibacterial agents nih.gov |

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop new herbicides, insecticides, and fungicides with enhanced efficacy and stability. Trifluoromethyl-containing anilines are important intermediates in the synthesis of many active agrochemical ingredients. google.comgoogle.com The structural motifs present in this compound are found in various commercial pesticides. The lipophilicity imparted by the trifluoromethyl groups can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, thereby increasing its bioavailability and effectiveness. The bromine atom provides a convenient point for chemical modification to fine-tune the biological activity and spectrum of the target agrochemical.

The unique combination of a halogen atom and perfluoroalkyl groups has drawn attention to this compound for applications in material science. These functionalities can impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics to polymers and electronic materials. The bromine atom allows for the molecule to be incorporated into polymer chains or attached to surfaces through established coupling chemistries. Subsequent modifications can then be performed, leveraging the reactivity of the aniline or the influence of the trifluoromethyl groups to create materials with tailored properties for specialized applications, including advanced coatings and electronic components.

Ligand Design and Catalyst Development utilizing this compound Scaffolds

The electron-withdrawing nature of the two trifluoromethyl groups on the aniline ring significantly modulates its electronic properties. This feature is of particular interest in the field of coordination chemistry and catalysis for the design of specialized ligands. Arylimine-type ligands, for example, are widely used in coordination with various metals. researchgate.net By synthesizing imines from this compound, researchers can create ligands with finely tuned electronic characteristics. These electron-poor ligands can influence the reactivity and stability of the resulting metal complexes, potentially leading to catalysts with enhanced performance or novel reactivity. Research has shown interest in developing arylimine ligands with strong electron-withdrawing groups on the N-imine portion to systematically modify the electronic structure of the resulting catalysts. researchgate.netiucr.org

Exploration of Novel Reaction Pathways for Brominated and Trifluoromethylated Anilines

The study of this compound contributes to the broader understanding of the reactivity of polyfunctional aromatic compounds. The interplay between the activating, ortho-para directing amine group and the deactivating, meta-directing trifluoromethyl groups, along with the presence of the bromine atom, creates a complex reactivity profile. Researchers are exploring novel synthetic transformations that can selectively target one functional group in the presence of others. This includes developing new cross-coupling protocols that are tolerant of the aniline moiety or exploring selective electrophilic substitution reactions where the directing effects of the substituents can be controlled to achieve specific substitution patterns. youtube.com The development of new reagents and catalytic systems is crucial for unlocking the full synthetic potential of such highly functionalized molecules. researchgate.netnih.gov

Interdisciplinary Research Integrating this compound Derivatives

Research involving this compound and its derivatives is inherently interdisciplinary. Its synthesis and derivatization are rooted in synthetic organic chemistry. The application of its derivatives as pharmaceutical intermediates connects this work to medicinal chemistry and pharmacology, where the resulting compounds are evaluated for biological activity against targets like bacteria and viruses. nih.gov Its use in creating novel polymers and materials links it to material science and engineering. Furthermore, the design of ligands and catalysts based on this scaffold is a key area in organometallic chemistry. The study of its derivatives often involves computational chemistry to predict molecular properties and reaction mechanisms, further highlighting the interdisciplinary nature of research in this area.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-bis(trifluoromethyl)-salicylic acid |

| 2-bromobenzaldehyde |

| 3,5-bis(trifluoromethyl)aniline (B1329491) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.